REACTION_SMILES
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[CH3:23][CH2:24][OH:25].[Ca+2:21].[Cl-:20].[Cl-:22].[N+:1]([O-:2])(=[O:3])[c:4]1[cH:5][c:6]2[c:7]([cH:18][cH:19]1)[S:8][c:9]1[c:10]([cH:14][cH:15][cH:16][cH:17]1)[C:11](=[O:13])[CH2:12]2.[OH2:26].[Zn:27]>>[NH2:1][c:4]1[cH:5][c:6]2[c:7]([cH:18][cH:19]1)[S:8][c:9]1[c:10]([cH:14][cH:15][cH:16][cH:17]1)[C:11](=[O:13])[CH2:12]2
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Ca+2]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[Cl-]
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Name
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O=C1Cc2cc([N+](=O)[O-])ccc2Sc2ccccc21
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1Cc2cc([N+](=O)[O-])ccc2Sc2ccccc21
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Zn]
|
Name
|
|
Type
|
product
|
Smiles
|
Nc1ccc2c(c1)CC(=O)c1ccccc1S2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |